molecular formula C5H12ClNO2 B1426213 1,4-Oxazepan-6-ol hydrochloride CAS No. 1314961-82-4

1,4-Oxazepan-6-ol hydrochloride

Cat. No.: B1426213
CAS No.: 1314961-82-4
M. Wt: 153.61 g/mol
InChI Key: LWNKGZVEMLSTPV-UHFFFAOYSA-N
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Description

1,4-Oxazepan-6-ol hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl and a molecular weight of 153.61 g/mol. It is a solid compound typically stored at temperatures between 2-8°C and is known for its utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Oxazepan-6-ol hydrochloride can be synthesized through several synthetic routes, including the cyclization of appropriate amino alcohols under acidic conditions. The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The compound is typically purified through recrystallization techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxazepan-6-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

1,4-Oxazepan-6-ol hydrochloride is widely used in scientific research across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

1,4-Oxazepan-6-ol hydrochloride is compared with other similar compounds such as 1,4-oxazepine and 1,4-oxazepan-2-ol. While these compounds share structural similarities, this compound is unique in its specific chemical properties and applications.

Comparison with Similar Compounds

  • 1,4-Oxazepine

  • 1,4-Oxazepan-2-ol

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Properties

IUPAC Name

1,4-oxazepan-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNKGZVEMLSTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314961-82-4
Record name 1,4-oxazepan-6-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Oxazepan-6-ol hydrochloride
Reactant of Route 2
1,4-Oxazepan-6-ol hydrochloride
Reactant of Route 3
1,4-Oxazepan-6-ol hydrochloride
Reactant of Route 4
1,4-Oxazepan-6-ol hydrochloride
Reactant of Route 5
1,4-Oxazepan-6-ol hydrochloride
Reactant of Route 6
1,4-Oxazepan-6-ol hydrochloride

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